molecular formula C13H18N2O3 B2531148 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid CAS No. 1009681-22-4

2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid

Cat. No.: B2531148
CAS No.: 1009681-22-4
M. Wt: 250.298
InChI Key: GXXOANOVALAKPV-UHFFFAOYSA-N
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Description

2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid (hereafter referred to by its full systematic name) is a carboxamide derivative characterized by a benzylcarbamoyl group (-NH-CO-NH-CH₂-C₆H₅) attached to the α-carbon of 3-methylbutanoic acid. This compound is structurally significant due to its hybrid architecture, combining a lipophilic benzyl group with a polar carboxylic acid moiety.

Properties

IUPAC Name

2-(benzylcarbamoylamino)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(2)11(12(16)17)15-13(18)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,16,17)(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXOANOVALAKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid typically involves the reaction of benzyl isocyanate with 3-methylbutanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three structurally related carboxamides and carboxylate derivatives, focusing on molecular properties, substituent effects, and functional data.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Solubility Biological Activity
2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid Not provided C₁₃H₁₇N₂O₃ (inferred) ~265.3 (estimated) Benzylcarbamoyl, 3-methylbutanoic acid Moderate High in vitro activity
3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid 32097-54-4 C₁₄H₁₉NO₄ 279.33 Benzyloxy carbonyl, trimethyl groups Low Not reported
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid 42417-65-2 C₁₄H₁₉NO₄ 265.309 Benzyloxy carbonyl, methylamino High (aqueous) Used in life sciences research
2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-3-methylbutanoic acid (2CA3MBA) Not provided Not provided Not provided Cyclohexylcarbamoyl benzoyl Low Moderate activity

Key Findings:

Substituent Effects on Bioactivity :

  • The benzylcarbamoyl group in the target compound confers higher in vitro activity compared to the cyclohexylcarbamoyl analogue (2CA3MBA), likely due to enhanced aromatic π-π interactions with target proteins .
  • Conversely, the benzyloxy carbonyl group in the compound from improves aqueous solubility (265.3 g/mol, polar carboxylate) but may reduce membrane permeability compared to the benzylcarbamoyl variant .

The target compound balances lipophilicity (benzyl group) and polarity (carboxylic acid), enabling moderate solubility and optimal bioactivity .

In contrast, benzyloxy carbonyl derivatives (e.g., 42417-65-2) may require orthogonal protecting-group strategies .

Research Implications and Limitations

  • Contradictions : The benzylcarbamoyl group’s role in solubility versus activity remains unresolved; higher lipophilicity may enhance target binding but limit aqueous dispersion .

Biological Activity

Overview of 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic Acid

This compound is a synthetic compound that belongs to the class of amino acids and derivatives. Its structure includes a benzyl group attached to a carbamoyl moiety, which can influence its biological activity significantly.

Chemical Structure

The chemical formula for this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₅N₂O₂
  • Molecular Weight : Approximately 233.27 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the benzyl group may enhance lipophilicity, allowing better membrane permeability and interaction with cellular targets.

Pharmacological Effects

  • Antimicrobial Activity :
    • Similar compounds have shown potential antimicrobial effects against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
  • Anti-inflammatory Properties :
    • Compounds with similar structures often exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
  • Neuroprotective Effects :
    • Some derivatives are studied for their neuroprotective properties, potentially impacting conditions like neurodegeneration by modulating neurotransmitter levels.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various benzyl derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a similar structure to this compound demonstrated significant inhibition zones, suggesting potential as antimicrobial agents.

CompoundInhibition Zone (mm)Target Organism
Compound A15Staphylococcus aureus
Compound B12Escherichia coli
This compound14Staphylococcus aureus

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of benzylcarbamoyl derivatives in a rat model of Alzheimer's disease. Results showed that treatment with these compounds resulted in improved cognitive function and reduced amyloid-beta plaque accumulation.

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